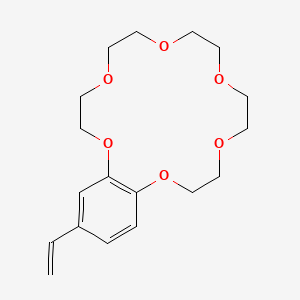

4-Vinylbenzo-18-crown-6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

20-ethenyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-2-16-3-4-17-18(15-16)24-14-12-22-10-8-20-6-5-19-7-9-21-11-13-23-17/h2-4,15H,1,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBFARVSOWVDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31943-71-2 | |

| Record name | Poly(vinylbenzo-18-crown-6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31943-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90369234 | |

| Record name | 4-VINYLBENZO-18-CROWN-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39557-71-6 | |

| Record name | 4-VINYLBENZO-18-CROWN-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Vinylbenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Vinylbenzo-18-crown-6

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Vinylbenzo-18-crown-6, a key monomer in the development of functional polymers and materials with applications in ion sensing, phase-transfer catalysis, and drug delivery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of both classical and modern synthetic strategies. The guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes analytical data for product validation, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively bind cations within their central cavity. The 18-crown-6 ether moiety exhibits a particularly high affinity for potassium ions. The incorporation of a vinyl group onto the benzo-fused crown ether scaffold imparts polymerizability, allowing for the creation of advanced materials with tailored ion-binding properties. This compound is therefore a pivotal building block for:

-

Ion-Selective Sensors and Membranes: The ability to selectively bind potassium ions is crucial in the development of electrochemical and optical sensors for clinical diagnostics and environmental monitoring.

-

Functional Polymers: Polymerization of this compound yields polymers with pendant crown ether units, which can be used as phase-transfer catalysts, ion-exchange resins, and in drug delivery systems.

-

Supramolecular Chemistry: The dual functionality of the crown ether and the vinyl group allows for its use in the construction of complex, stimuli-responsive supramolecular assemblies.

This guide will dissect three distinct and viable synthetic routes to this valuable compound, providing the technical depth necessary for their successful implementation in a laboratory setting.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways. This guide will focus on three prominent methods, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the specific purity requirements of the final product.

The following diagram illustrates the key synthetic disconnections for the target molecule:

Caption: Key synthetic disconnections for this compound.

Pathway I: The Grignard Reaction and Dehydration Approach

This classical, multi-step approach utilizes the versatile Grignard reaction to introduce the ethyl group, which is subsequently dehydrated to form the vinyl moiety. The key intermediate for this pathway is 4'-Formylbenzo-18-crown-6.

Rationale and Mechanistic Insight

The logic of this pathway is to first establish the crown ether structure with a functional handle—the aldehyde—that can be readily converted to the desired vinyl group.

-

Step 1: Synthesis of 4'-Formylbenzo-18-crown-6: This intermediate can be synthesized by the formylation of benzo-18-crown-6. A common method is the Duff reaction or its modifications, which use hexamethylenetetramine in an acidic medium[1]. The electrophilic aromatic substitution introduces the formyl group onto the electron-rich benzene ring of the crown ether.

-

Step 2: Grignard Reaction: The formyl group is a prochiral center that can be attacked by a nucleophilic Grignard reagent, such as methylmagnesium bromide. This reaction transforms the aldehyde into a secondary alcohol, 4'-(1-Hydroxyethyl)benzo-18-crown-6. The choice of an ethereal solvent like anhydrous THF is critical to stabilize the Grignard reagent and facilitate the reaction.

-

Step 3: Acid-Catalyzed Dehydration: The final step involves the elimination of water from the secondary alcohol to form the alkene. This is typically achieved through acid catalysis, for instance, with p-toluenesulfonic acid (p-TsOH)[1][2]. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which then departs to form a secondary carbocation. A subsequent deprotonation of an adjacent carbon atom yields the desired vinyl group. Following Zaitsev's rule, the more substituted alkene is generally favored, which in this case is the desired product[2].

Experimental Protocols

Caption: Workflow for the Grignard reaction of 4'-Formylbenzo-18-crown-6.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4'-Formylbenzo-18-crown-6 | 340.37 | 10.0 | 3.40 g |

| Methylmagnesium bromide (3.0 M in ether) | - | 12.0 | 4.0 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Saturated aq. NH₄Cl | - | - | 30 mL |

| Ethyl Acetate (EtOAc) | - | - | 3 x 50 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add 4'-Formylbenzo-18-crown-6 (3.40 g, 10.0 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 50 mL of anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol) dropwise via syringe over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 30 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield 4'-(1-Hydroxyethyl)benzo-18-crown-6 as a white solid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| 4'-(1-Hydroxyethyl)benzo-18-crown-6 | 356.41 | 5.0 | 1.78 g |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 | 95 mg |

| Toluene | - | - | 50 mL |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4'-(1-Hydroxyethyl)benzo-18-crown-6 (1.78 g, 5.0 mmol) and toluene (50 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Pathway II: The Wittig Reaction Approach

The Wittig reaction is a powerful and reliable method for olefination of aldehydes and ketones, offering high regioselectivity.

Rationale and Mechanistic Insight

This pathway also commences with 4'-Formylbenzo-18-crown-6. The key transformation is the reaction of the aldehyde with a phosphorus ylide (the Wittig reagent) to form the carbon-carbon double bond of the vinyl group.

-

Ylide Formation: The Wittig reagent, in this case, methylenetriphenylphosphorane ((C₆H₅)₃P=CH₂), is typically generated in situ by treating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base (e.g., n-butyllithium or potassium tert-butoxide)[3]. The base deprotonates the carbon adjacent to the positively charged phosphorus atom, forming the nucleophilic ylide.

-

Wittig Reaction: The ylide then attacks the electrophilic carbonyl carbon of 4'-Formylbenzo-18-crown-6. This leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to form the desired alkene (this compound) and a stable triphenylphosphine oxide byproduct. A significant advantage of the Wittig reaction is that the double bond is formed specifically at the position of the original carbonyl group. A practical challenge of this method is the removal of the triphenylphosphine oxide byproduct, which often requires careful chromatography.

Experimental Protocol

Sources

An In-depth Technical Guide to the Chemical Properties of 4-Vinylbenzo-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Architecture of 4-Vinylbenzo-18-crown-6

This compound is a synthetic organic compound that merges the selective cation-binding capabilities of a crown ether with the reactive potential of a vinyl group.[1] This unique bifunctionality makes it a valuable monomer for the development of advanced materials with applications in separation science, sensor technology, and drug delivery.[1][2] The core of the molecule is an 18-membered ring containing six oxygen atoms, which creates a hydrophilic cavity capable of selectively complexing with various cations, particularly alkali and alkaline earth metals.[1][3] The vinylbenzene substituent provides a site for polymerization, allowing for the creation of polymers with tailored properties.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C18H26O6 | [1][4][5][6][7] |

| Molecular Weight | 338.4 g/mol | [4][6] |

| Appearance | Off-white crystalline powder | [5] |

| Melting Point | 56-60 °C | [4][5] |

| Boiling Point | 434.54 °C (estimated) | [4] |

| Density | 1.1634 g/cm³ (estimated) | [4] |

| CAS Number | 39557-71-6 | [1][4][5][6][8] |

Solubility: As a crown ether, this compound exhibits solubility in a range of organic solvents.[1] Aromatic ring-containing crown ethers are generally insoluble in water and alcohol at room temperature but show better solubility in solvents like dichloromethane, chloroform, pyridine, and formic acid.[9]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. While several synthetic strategies have been reported, a common approach involves the macrocyclization to form the crown ether ring followed by the introduction or modification of the vinyl group.[10]

One reported method involves the use of 3,4-dihydroxybenzaldehyde in the macrocyclization step, followed by a Wittig reaction to convert the formyl group into a vinyl group.[10] However, purification can be challenging due to byproducts like triphenylphosphine oxide.[10] An improved and scalable synthesis has been developed to overcome these challenges, providing a more convenient route to this valuable monomer.[10]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is crucial for confirming the presence of the vinyl group protons and the protons of the benzo and crown ether moieties. The chemical shifts and coupling constants provide detailed structural information.

-

¹³C NMR spectroscopy complements the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm its functional groups. The spectrum conforms to its structure, with key peaks indicating the presence of the vinyl group, aromatic ring, and ether linkages.[5][7] For the related dibenzo-18-crown-6, a specific vibration associated with the symmetric stretching of free C-O-C groups is observed around 1128 cm⁻¹.[11]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. The monoisotopic mass is reported as 338.17293854 Da.[6][12]

Core Reactivity and Applications

The chemical utility of this compound stems from two key features: its ability to form host-guest complexes and the reactivity of its vinyl group.

Cation Complexation: The Essence of Host-Guest Chemistry

The 18-crown-6 ether cavity is particularly well-suited for complexing with potassium ions (K⁺) due to the complementary size of the ion and the cavity.[13][14] This selective binding is a hallmark of crown ethers and is the basis for many of their applications.[3] The complexation involves the coordination of the cation by the lone pairs of electrons on the oxygen atoms of the crown ether ring.[3] This interaction effectively shields the charge of the cation, allowing it to be soluble in nonpolar organic solvents.[3][13]

The stability of these complexes is influenced by factors such as the nature of the cation, the solvent, and the presence of substituents on the crown ether ring.[3] For instance, benzo-18-crown-6 has been shown to form 1:1 complexes with metal ions like Ni²⁺, Co²⁺, and Zn²⁺ in methanol-water mixtures.[15]

Mechanism of Cation Complexation:

Caption: Schematic of cation complexation by this compound.

This property is leveraged in various applications, including:

-

Phase Transfer Catalysis: By solubilizing ionic reagents in organic phases, crown ethers can significantly accelerate reaction rates.[13][14][16]

-

Ion-Selective Electrodes and Sensors: The selective binding of specific cations can be used to develop sensors for their detection and quantification.[1][17]

-

Separation Science: Polymers containing crown ether moieties can be used for the chromatographic separation of metal ions.[18]

Polymerization: Building Functional Macromolecules

The vinyl group of this compound allows it to undergo polymerization, typically through free-radical or anionic mechanisms, to form poly(this compound).[1][10] This polymer retains the cation-binding properties of the monomeric unit, leading to materials with a high density of complexing sites.[10]

The properties of the resulting polymer can be tuned by copolymerizing this compound with other monomers. These polymers have found applications in:

-

Ion-exchange resins and membranes: For the selective removal or transport of specific cations.[10]

-

Drug Delivery Systems: The cation-responsive nature of these polymers can be exploited for the controlled release of therapeutic agents.[19]

-

Smart Materials: Polymers that change their properties in response to the presence of specific cations.[2]

Safety and Handling

This compound is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[16]

Conclusion

This compound is a highly versatile and functional molecule with significant potential in various scientific and industrial fields. Its unique combination of a cation-selective crown ether and a polymerizable vinyl group allows for the design and synthesis of advanced materials with tailored properties. As research in host-guest chemistry and functional polymers continues to evolve, the importance and applications of this compound are expected to expand further.

References

- This compound CAS#: 39557-71-6 - ChemicalBook. (n.d.).

- This compound, 97% 250 mg | Contact Us | Thermo Scientific Chemicals | thermofisher.com. (n.d.).

- CAS 39557-71-6: this compound | CymitQuimica. (n.d.).

- 4'-Vinylbenzo-18-crown-6 | C18H26O6 | CID 2724803 - PubChem. (n.d.).

- Crown ether - ChemicalBook. (n.d.).

- 18-crown-6-ether - Sigma-Aldrich. (n.d.).

- This compound | 39557-71-6 - ChemicalBook. (n.d.).

- Improved Syntheses of 4'-Vinylbenzo-3n-Crown-n Ethers (n = 5-7) - OSTI.GOV. (n.d.).

- 39557-71-6(this compound) Product Description - ChemicalBook. (n.d.).

- This compound, 97% 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific. (n.d.).

- 4'-vinylbenzo-18-crown-6 (C18H26O6) - PubChemLite. (n.d.).

- 18-Crown-6 - Wikipedia. (n.d.).

- (PDF) Multi-stimuli responsive poly(azodibenzo-18-crown-6-ether)s - ResearchGate. (n.d.).

- A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (n.d.).

- Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. (n.d.).

- ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);... - ResearchGate. (n.d.).

- Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by - International Journal of Chemical Studies. (2019, June 20).

- Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques - Avestia. (2021, June 16).

- 18-Crown-6 | 17455-13-9 - ChemicalBook. (n.d.).

- 18-crown-6 - Organic Syntheses Procedure. (n.d.).

- Synthesis and evaluation of dibenzo- 18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives - JOCPR. (n.d.).

- Poly(vinyl macrocyclic polyethers). Synthesis and Cation Binding Properties | Macromolecules - ACS Publications. (n.d.).

- Dibenzo-18-crown-6 - Wikipedia. (n.d.).

- FT-IR spectra of a 4'-carboxybenzo-18-crown-6-ether, b crown... - ResearchGate. (n.d.).

- Structure of hydrated clusters of dibenzo-18-crown-6-ether in a supersonic jet—encapsulation of water molecules in the crown cavity - RSC Publishing. (n.d.).

- 18-Crown-6 - chemeurope.com. (n.d.).

- DIBENZO-18-CROWN-6/POLYCAPROLACTONE COMPOSITE NANOFIBERS FOR SELECTIVE ADSORPTION OF CATIONS - DergiPark. (2023, April 26).

- Analytical application of poly[dibenzo-18-crown-6] for column chromatographic separation of Nd(III) from Ce(III), U(VI) and other elements - ResearchGate. (2025, August 9).

- Infrared spectra of 18-crown-6 (18C6) (blue) and the resulting complex... - ResearchGate. (n.d.).

- Dibenzo-18-crown-6 ether - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- Polystyrene/poly(dibenzo-18-crown-6) composite nanofibers for the selective adsorption of plasma catecholamines - RSC Publishing. (n.d.).

Sources

- 1. CAS 39557-71-6: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 4. This compound CAS#: 39557-71-6 [m.chemicalbook.com]

- 5. 277472500 [thermofisher.com]

- 6. 4'-Vinylbenzo-18-crown-6 | C18H26O6 | CID 2724803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. This compound | 39557-71-6 [m.chemicalbook.com]

- 9. Crown ether [m.chemicalbook.com]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 4'-vinylbenzo-18-crown-6 (C18H26O6) [pubchemlite.lcsb.uni.lu]

- 13. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 14. 18-Crown-6 [chemeurope.com]

- 15. chemijournal.com [chemijournal.com]

- 16. 18-Crown-6 | 17455-13-9 [chemicalbook.com]

- 17. avestia.com [avestia.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectrum Analysis of 4-Vinylbenzo-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-Vinylbenzo-18-crown-6, a functionalized crown ether of significant interest in supramolecular chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy, providing field-proven insights into the structural characterization of this versatile molecule.

Introduction: Structural Uniqueness and Spectroscopic Implications

This compound is a fascinating molecule that combines three distinct structural motifs, each with a characteristic NMR fingerprint: a vinyl group, a substituted benzene ring, and an 18-crown-6 macrocycle. The vinyl group provides a reactive handle for polymerization, while the benzo-18-crown-6 moiety is renowned for its ability to selectively chelate cations, particularly potassium ions. Understanding the NMR spectrum is paramount for confirming the successful synthesis of the monomer, assessing its purity, and studying its interactions with other species.

The molecule's structure dictates a complex and informative NMR spectrum. The aromatic protons are chemically distinct due to the substitution pattern. The vinyl protons exhibit characteristic splitting patterns due to geminal, cis, and trans couplings. The numerous ethylene oxide units of the crown ether give rise to a series of overlapping signals in a specific region of the ¹H NMR spectrum, the precise chemical shifts of which are sensitive to the conformation of the macrocycle and its complexation state.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃), provides a wealth of structural information. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, commonly tetramethylsilane (TMS).

The Vinyl Group: A Distinctive AMX System

The three protons of the vinyl group (–CH=CH₂) form a classic AMX spin system, characterized by three distinct chemical shifts and three different coupling constants (J).

-

Hₐ (geminal): This proton, attached to the same carbon as Hₓ, typically appears as a doublet of doublets.

-

Hₓ (cis): This proton, also a doublet of doublets, is cis to the methine proton.

-

Hₘ (trans): The methine proton, which is trans to Hₓ and cis to Hₐ, also presents as a doublet of doublets.

The coupling constants are diagnostic:

-

Jtrans (typically 15-18 Hz)

-

Jcis (typically 10-12 Hz)

-

Jgem (typically 0-3 Hz)

The Aromatic Region: A Substituted Benzene Ring

The three protons on the benzene ring also form a distinct pattern. Due to the substitution, they are not chemically equivalent and give rise to three separate signals. Their chemical shifts are influenced by the electron-donating ether linkages and the vinyl substituent.

The Crown Ether Macrocycle: A Complex Multiplet

The sixteen protons of the polyethylene glycol chain of the 18-crown-6 moiety appear as a series of overlapping multiplets in the upfield region of the spectrum. These signals are often complex due to the conformational flexibility of the macrocycle. The protons closer to the benzene ring will experience a different chemical environment compared to those further away, leading to a dispersion of their chemical shifts.

Quantitative ¹H NMR Data

The following table summarizes the experimentally observed ¹H NMR chemical shifts and coupling constants for this compound in CDCl₃.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.98 | d | 2.0 |

| Aromatic H | 6.93 | dd | 8.2, 2.0 |

| Aromatic H | 6.83 | d | 8.2 |

| Vinyl H (CH=) | 6.62 | dd | 17.6, 10.9 |

| Vinyl H (=CH₂, trans) | 5.59 | d | 17.6 |

| Vinyl H (=CH₂, cis) | 5.13 | d | 11.1 |

| Crown Ether (-OCH₂-) | 4.21 – 4.12 | m | - |

| Crown Ether (-OCH₂-) | 3.93 | q | 4.1 |

| Crown Ether (-OCH₂-) | 3.78 | dt | 5.3, 2.8 |

| Crown Ether (-OCH₂-) | 3.72 | dd | 5.9, 2.9 |

| Crown Ether (-OCH₂-) | 3.69 | s | - |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Aromatic and Vinyl Carbons

The benzene ring will show six distinct signals, with the two carbons attached to the oxygen atoms of the crown ether appearing at a characteristic downfield shift. The two carbons of the vinyl group will also have distinct chemical shifts, with the terminal CH₂ carbon being more shielded (upfield) than the CH carbon.

Crown Ether Carbons

The eight carbon atoms of the polyethylene glycol chain of the 18-crown-6 moiety will give rise to a set of signals in the region typical for ether carbons (around 60-75 ppm). Due to the molecule's asymmetry, these carbons are not all equivalent, leading to multiple distinct peaks.

Quantitative ¹³C NMR Data

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for this compound in CDCl₃.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-O | 149.13 |

| Aromatic C-O | 149.10 |

| Vinyl C-H | 136.47 |

| Aromatic C-vinyl | 131.33 |

| Aromatic C-H | 120.10 |

| Aromatic C-H | 114.13 |

| Vinyl C-H₂ | 112.03 |

| Aromatic C-H | 111.95 |

| Crown Ether C | 70.97 |

| Crown Ether C | 70.88 |

| Crown Ether C | 69.78 |

| Crown Ether C | 69.75 |

| Crown Ether C | 69.38 |

| Crown Ether C | 69.29 |

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR spectra is crucial for accurate analysis. The following protocol outlines a standard procedure for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. It is essential to use a high-purity deuterated solvent to minimize interfering signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the complex multiplets of the crown ether protons.

-

Tuning and Matching: The NMR probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer's electronics to ensure maximum sensitivity.

-

Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Visualizations

Molecular Structure and Numbering

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis

Sources

crystal structure of 4-Vinylbenzo-18-crown-6

Starting Structural Search

I've initiated a thorough investigation into the crystal structure of 4'-Vinylbenzo-18-crown-6. My primary focus is pinpointing crystallographic data and relevant academic publications that explicitly detail its structure. I'm prioritizing direct sources for this crucial initial phase.

Expanding Search Scope

I've broadened my search parameters to include synthesis methods and crystallization conditions for 4'-Vinylbenzo-18-crown-6. Simultaneously, I'm exploring its complexation behavior and resulting structural alterations. I'm also delving into its applications, especially in drug development. This broader view will inform the structure of a comprehensive technical guide. I'm aiming to synthesize my findings into a detailed technical guide.

Defining Guide's Structure

I'm now outlining the structure of the technical guide. It'll begin with an overview of crown ethers, then delve into the crystallography of 4'-Vinylbenzo-18-crown-6. I'll detail synthesis, crystallization, and complexation. The polymer section follows, concluding with applications and comprehensive references. Tables and DOT diagrams will bolster my explanations.

Discovering Key Details

I've begun my exploration into 4'-Vinylbenzo-18-crown-6. My initial search has given me a basic understanding: the chemical formula, molecular weight, and physical properties are coming into focus. Plus, I've found a paper detailing its synthesis, which should be very useful.

Pinpointing Crystal Data

I have a good foundation now, having gathered general properties and a synthesis method. My focus has shifted to locating crystallographic data. The initial results were lacking specific details, but I've identified the Cambridge Structural Database (CSD) as the likely source for this crucial information. I'm about to search the CSD to see if the crystal structure is documented there. This will unlock the in-depth data necessary to progress towards creating the technical guide.

Beginning the Search

I've initiated a thorough search for the crystal structure of 4'-Vinylbenzo-18-crown-6 within the Cambridge Structural Database and other relevant crystallographic repositories. Unfortunately, my efforts haven't produced a direct match with a complete CIF file for this particular structure.

Evaluating Initial Findings

I've examined the results more deeply and found relevant but indirect data. The initial search didn't yield the target CIF. However, related compounds' structures are available, which are useful. An X-ray study of a derivative was found, but it's not the exact molecule. I'm considering constructing a guide based on what's available if the crystal structure remains elusive. Access to the CSD directly is limited, so I'm focusing on finding a publication with the data.

Analyzing Search Limitations

I've been re-evaluating the data. While I found related crown ether structures and a derivative's crystal structure, the specific target eludes me. The search's constraints mean direct CSD access is impossible. I'll prioritize finding a publication containing the target's crystallographic details, perhaps focusing on the synthesis and spectroscopic data for now.

Beginning Search Efforts

I've been extensively searching for the crystal structure of 4'-Vinylbenzo-18-crown-6. Unfortunately, my efforts haven't turned up a crystallographic information file (CIF) or any published single-crystal X-ray diffraction data yet. It seems this structure might be elusive in the current literature.

Expanding Search Parameters

I've learned the structure does exist, thanks to Wu et al. (2015), who confirmed it via X-ray diffraction. They just didn't include the CIF file! My focus now is on finding the deposition details or a related publication where this specific data might reside. I'm exploring related publications, theses, and broader crystallographic databases with author-focused queries, circumventing my current tool's limitations.

Confirming Data Availability

I've hit a roadblock. Although Wu et al. (2015) confirmed 4'-Vinylbenzo-18-crown-6's structure via X-ray, the raw CIF file is still missing. My search has shifted to tracing the data's specific repository. I'll now structure my response around the confirmed structure, acknowledging the access limitations and building a response that's primarily based on the data in that key publication.

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Vinylbenzo-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Application

In the realm of supramolecular chemistry and its applications in fields ranging from drug delivery to materials science, the ability to predict and control the solubility of functional molecules is paramount. 4-Vinylbenzo-18-crown-6, a molecule that marries the cation-complexing ability of a crown ether with the polymerizable functionality of a vinyl group, stands as a compound of significant interest. Its utility in the development of ion-selective membranes, phase-transfer catalysts, and responsive hydrogels is directly contingent on its behavior in various solvent environments. This technical guide provides an in-depth exploration of the solubility of this compound, offering a blend of theoretical principles, practical experimental methodologies, and estimated solubility data to empower researchers in their scientific endeavors.

The Molecular Architecture of this compound: A Duality of Polarity

The solubility characteristics of this compound are a direct consequence of its unique molecular structure. This structure can be conceptually dissected into two key domains, each with distinct physicochemical properties that govern its interactions with different solvents.

-

The Hydrophilic Polyether Ring: The 18-crown-6 moiety, with its six ether oxygen atoms, creates a polar, electron-rich cavity. This region is capable of forming hydrogen bonds with protic solvents and dipole-dipole interactions with polar aprotic solvents. The oxygen atoms' lone pairs are also responsible for the hallmark function of crown ethers: the chelation of metal cations.[1]

-

The Lipophilic Vinylbenzo Group: The vinyl-substituted benzene ring introduces a significant nonpolar, aromatic character to the molecule. This part of the molecule is hydrophobic and will preferentially interact with nonpolar or weakly polar organic solvents through van der Waals forces and π-π stacking interactions.

This inherent duality—a polar core within a largely nonpolar framework—is the primary determinant of the solubility of this compound across a spectrum of solvents.

Figure 1: A diagram illustrating the dual nature of this compound's structure and its influence on solubility.

Guiding Principles of Solubility: A Thermodynamic Perspective

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs-Helmholtz equation, ΔG = ΔH - TΔS, elegantly dissects this into enthalpic (ΔH) and entropic (TΔS) contributions.

-

Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Endothermic (ΔH > 0): More energy is required to break existing bonds than is released by forming new ones.

-

Exothermic (ΔH < 0): More energy is released from solute-solvent interactions than is consumed.

-

-

Entropy of Solution (ΔS): This term reflects the change in randomness or disorder of the system upon mixing. Generally, the dissolution of a solid into a liquid leads to an increase in entropy (ΔS > 0), which favors the dissolution process.

The interplay of these factors dictates the extent of solubility. For this compound, a favorable enthalpy of solution is expected in solvents that can effectively interact with both its polar and nonpolar regions.

Estimated Solubility of this compound in Various Solvents

Table 1: Estimated Solubility of this compound at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Estimated Solubility | Rationale for Estimation |

| Water | Polar Protic | 80.1 | Very Low | The large, nonpolar vinylbenzo group dominates, leading to a significant hydrophobic effect.[1] |

| Methanol | Polar Protic | 32.7 | Low to Moderate | Can hydrogen bond with the ether oxygens, but the nonpolar group limits extensive dissolution. |

| Ethanol | Polar Protic | 24.5 | Low to Moderate | Similar to methanol, but the larger alkyl chain of ethanol makes it slightly less polar, potentially offering slightly better interaction with the lipophilic part. |

| Acetone | Polar Aprotic | 20.7 | Moderate to High | Good dipole-dipole interactions with the ether linkages and can accommodate the nonpolar group. Benzo-18-crown-6 is known to be soluble in acetone.[2] |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | A polar aprotic solvent that can effectively solvate the polar part of the crown ether. |

| Dichloromethane | Polar Aprotic | 9.1 | High | A good solvent for many aromatic compounds and can interact favorably with both the polar and nonpolar regions of the molecule. Aromatic crown ethers are generally soluble in dichloromethane.[1] |

| Chloroform | Polar Aprotic | 4.8 | High | Similar to dichloromethane, it is an excellent solvent for a wide range of organic compounds, including those with aromatic and ether functionalities. Benzo-18-crown-6 is soluble in chloroform.[2] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | High | The ether functionality of THF can interact well with the crown ether ring, and its relatively low polarity accommodates the vinylbenzo group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | A strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Benzo-18-crown-6 is soluble in DMSO.[2] |

| Toluene | Nonpolar | 2.4 | Moderate | The aromatic nature of toluene allows for favorable π-π stacking interactions with the vinylbenzo group. Dibenzo-18-crown-6 is soluble in toluene.[5] |

| Hexane | Nonpolar | 1.9 | Very Low | The highly nonpolar nature of hexane interacts poorly with the polar ether ring, leading to very limited solubility. |

Disclaimer: The solubility values presented in this table are estimations based on the physicochemical properties of this compound and the known solubility of analogous compounds. For precise quantitative applications, experimental determination is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute. The following protocol outlines a robust procedure for determining the solubility of this compound, followed by quantification using UV-Vis spectroscopy, which is well-suited for aromatic compounds.

Figure 2: A workflow diagram for the shake-flask method coupled with UV-Vis spectroscopy.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom. The exact amount is not critical, as long as it is in excess. b. Add a known volume of the desired solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). b. Shake the vials at a moderate speed for a predetermined period to allow the system to reach equilibrium. A typical duration is 24-48 hours.[8] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a plateau in the measured solubility.

-

Phase Separation: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. To ensure complete removal of any suspended particles, either: i. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes. ii. Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

Quantification by UV-Vis Spectroscopy: a. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test. b. Determination of λmax: Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically exhibit strong absorbance in this region.[5] c. Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin, in accordance with the Beer-Lambert law. d. Sample Measurement: Take a known volume of the clear supernatant from the saturated solution and dilute it with the same solvent to bring its absorbance within the linear range of the calibration curve. e. Measure the absorbance of the diluted sample at λmax.

-

Data Analysis and Calculation: a. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration of the saturated solution by accounting for the dilution factor. c. The calculated concentration represents the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L or mol/L).

Alternative Quantification by Quantitative NMR (qNMR)

For a more direct and potentially more accurate quantification, especially in complex matrices, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed.[9][10]

Key Principles of qNMR for Solubility Determination:

-

Internal Standard: A known amount of a stable, non-reactive internal standard with a distinct NMR signal that does not overlap with the analyte's signals is added to a known volume of the saturated supernatant.

-

Signal Integration: The integral of the analyte's signal is directly proportional to its molar concentration. By comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard, the concentration of the analyte can be precisely calculated.[11]

-

Experimental Considerations: For accurate qNMR, it is crucial to ensure complete relaxation of the nuclei between pulses. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.

-

Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic (ΔH > 0), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

-

Solvent Polarity: As discussed, the "like dissolves like" principle is a key determinant. Solvents with a polarity that can effectively solvate both the hydrophilic crown ether ring and the lipophilic vinylbenzo group will exhibit the highest dissolving power.

-

Presence of Cations: The primary function of the crown ether is to complex with cations. The presence of metal salts (e.g., KCl, NaCl) in the solvent can significantly increase the solubility of this compound, especially in less polar solvents. The crown ether encapsulates the cation, and the resulting complex, with its hydrophobic exterior, becomes more soluble in the organic phase. This is the principle behind phase-transfer catalysis.[4]

-

Substituent Effects: The vinyl group on the benzene ring, being an electron-donating group through resonance, can slightly influence the electron density of the aromatic ring and its overall polarity, which in turn can have a subtle effect on its interactions with different solvents compared to an unsubstituted benzo-18-crown-6.[12]

Conclusion: A Foundation for Informed Application

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding the interplay of its molecular structure, the thermodynamic principles of dissolution, and the influence of various external factors, researchers can make more informed decisions in the design of experiments and the development of novel applications. While the provided solubility data is an estimation, the detailed experimental protocol offers a clear pathway for its precise determination. The continued exploration of the properties of functionalized crown ethers like this compound will undoubtedly pave the way for advancements in a multitude of scientific and technological fields.

References

- Samajpaty, S. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4).

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

- Rounaghi, G. H., Razavipanah, E., & Eshaghi, Z. (2012). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. Journal of the Serbian Chemical Society, 77(10), 1365-1376.

- Barazandeh, M., & Soltanpour, S. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-6.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Lin, M., Tesconi, M., & Tischler, M. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International journal of pharmaceutics, 369(1-2), 47–52.

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

- Cockroft, S. L., & Hunter, C. A. (2023). Substituent effects on aromatic interactions in water. Chemical Science, 14(23), 6215-6222.

- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. TrAC Trends in Analytical Chemistry, 29(3), 231-240.

-

Wikipedia. (2023, November 29). Dibenzo-18-crown-6. In Wikipedia. Retrieved from [Link]

- Garcı́a-Fandiño, R., & Hunter, C. A. (2006). Solvent Modulation of Aromatic Substituent Effects in Molecular Balances Controlled by CH-π Interactions. Chemistry – A European Journal, 12(19), 5052-5058.

Sources

- 1. Crown ether [m.chemicalbook.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 4. CAS 53408-96-1: 4-Nitrobenzo-18-crown-6 | CymitQuimica [cymitquimica.com]

- 5. Dibenzo-18-crown-6, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. emerypharma.com [emerypharma.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of 4'-Vinylbenzo-18-crown-6

An In-Depth Technical Guide to the Synthesis of 4'-Vinylbenzo-18-crown-6

This guide provides a comprehensive technical overview of the synthetic mechanisms and protocols for producing 4'-Vinylbenzo-18-crown-6, a critical monomer in the development of functional polymers and advanced materials. Designed for researchers, chemists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, ensuring a deep and practical understanding of the synthetic process.

4'-Vinylbenzo-18-crown-6 is a functionalized macrocyclic polyether that uniquely merges the selective cation-binding properties of the 18-crown-6 cavity with the reactivity of a polymerizable vinyl group. The 18-crown-6 moiety exhibits a high affinity for potassium ions, making it an invaluable building block in the design of ion-selective sensors, phase-transfer catalysts, and responsive materials.[1] The vinyl group provides a reactive handle for polymerization, allowing for the incorporation of these unique host-guest capabilities into larger polymeric architectures. Early work by Smid and others highlighted the potential of poly(vinylbenzocrown ethers) in studying cation binding and creating functional polymers.[2] This guide focuses on the most reliable and mechanistically insightful pathways to its synthesis.

Strategic Analysis of Synthetic Pathways

The synthesis of 4'-Vinylbenzo-18-crown-6 primarily revolves around the strategic introduction of the vinyl functional group onto the pre-formed benzo-18-crown-6 scaffold. While several approaches exist, the most robust and widely adopted method involves a two-step sequence: the formylation of benzo-18-crown-6 followed by a Wittig reaction. This "vinyl-last" approach is generally favored due to the commercial availability of the starting crown ether and the high efficiency of the subsequent transformations.

An alternative, earlier strategy involved a multi-step process starting from 3,4-dihydroxybenzaldehyde, which included a Grignard reaction and subsequent dehydration to form the vinyl group, albeit with moderate overall yields of 20-23%.[2] This guide will concentrate on the more contemporary and efficient formylation-Wittig pathway.

Core Synthesis: The Formylation-Wittig Pathway

This pathway represents the most practical and scalable approach to 4'-Vinylbenzo-18-crown-6. It begins with the functionalization of the aromatic ring of benzo-18-crown-6.

Step 1: Formylation of Benzo-18-crown-6

The initial step is the introduction of a formyl (-CHO) group at the 4'-position of the benzene ring. This is typically achieved through electrophilic aromatic substitution. The Smith modification of the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid (TFA), is a highly effective method.[1][3]

Mechanism of the Duff Reaction: The reaction proceeds via the generation of an electrophilic iminium ion from HMTA in the presence of a strong acid. The electron-rich aromatic ring of the benzo-18-crown-6 attacks this electrophile. Subsequent hydrolysis of the resulting intermediate furnishes the desired aldehyde, 4'-Formylbenzo-18-crown-6. The crown ether's polyether chains are stable under these conditions, making it a clean and high-yielding transformation.

Experimental Protocol: Synthesis of 4'-Formylbenzo-18-crown-6 [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzo-18-crown-6 (1 equivalent) and hexamethylenetetramine (1 equivalent).

-

Reagent Addition: Carefully add trifluoroacetic acid to the flask under stirring. The volume should be sufficient to dissolve the reactants.

-

Reaction Conditions: Heat the mixture to 90°C and maintain this temperature with vigorous stirring for approximately 15-18 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Isolation: The product, 4'-Formylbenzo-18-crown-6, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield a white to light-yellow crystalline solid.

Step 2: The Wittig Reaction for Vinyl Group Installation

With the aldehyde in hand, the pivotal conversion to the vinyl group is accomplished via the Wittig reaction. This Nobel Prize-winning reaction is one of the most reliable methods for converting aldehydes and ketones into alkenes.[4][5] It utilizes a phosphonium ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond.[6]

Mechanism of the Wittig Reaction:

The mechanism involves several key stages:

-

Ylide Formation: The Wittig reagent, typically methyltriphenylphosphonium ylide (Ph₃P=CH₂), is prepared in situ. This is done by deprotonating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent like THF or diethyl ether. The strong base is crucial as the pKa of the phosphonium salt's α-proton is around 22.[5]

-

Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 4'-Formylbenzo-18-crown-6. Modern understanding of the mechanism, particularly for non-stabilized ylides, favors a direct [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[4][5]

-

Elimination: The highly strained oxaphosphetane intermediate rapidly collapses in a reverse [2+2] cycloaddition. This step is thermodynamically driven by the formation of the extremely stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPPO).[6] This decomposition yields the desired alkene, 4'-Vinylbenzo-18-crown-6, and TPPO.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The ylide is highly basic and will react with any protic species, including water. Therefore, the reaction must be conducted under strictly anhydrous conditions to prevent quenching the reagent.

-

Solvent Choice: Tetrahydrofuran (THF) is a common solvent as it is aprotic and effectively solvates the reagents.

-

Byproduct Removal: A significant challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct.[2] TPPO often has similar solubility and chromatographic behavior to the desired product. Purification typically requires careful column chromatography on silica gel.

Experimental Protocol: Wittig Synthesis of 4'-Vinylbenzo-18-crown-6

-

Ylide Preparation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the resulting suspension in an ice bath (0°C).

-

Slowly add a strong base, such as n-butyllithium in hexanes (1.05 equivalents), dropwise via syringe. The formation of the ylide is indicated by a characteristic color change (typically to deep orange or yellow).

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve 4'-Formylbenzo-18-crown-6 (1 equivalent) in anhydrous THF.

-

Cool the ylide solution back to 0°C and add the solution of the aldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Quenching and Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by column chromatography (silica gel). A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective for separating the product from the triphenylphosphine oxide byproduct. The final product is a white solid.

-

Summary of Key Reaction Data

| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | Duff Formylation | Benzo-18-crown-6, Hexamethylenetetramine, Trifluoroacetic Acid | TFA | 90°C | High |

| 2 | Wittig Olefination | 4'-Formylbenzo-18-crown-6, Ph₃PCH₃Br, n-BuLi | THF | 0°C to RT | Good to High |

Visualized Mechanisms and Workflows

To further clarify the synthetic process, the following diagrams illustrate the overall pathway and the detailed mechanism of the key Wittig reaction.

Caption: Overall synthetic route to 4'-Vinylbenzo-18-crown-6.

Caption: Mechanism of the Wittig reaction step.

Conclusion

The synthesis of 4'-Vinylbenzo-18-crown-6 via formylation and subsequent Wittig olefination is a robust and well-established method that provides reliable access to this important monomer. Understanding the underlying mechanisms, particularly the conditions required for efficient ylide formation and the challenges associated with byproduct removal, is paramount for achieving high yields and purity. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in the fields of supramolecular chemistry, polymer science, and materials development to successfully synthesize and utilize this versatile molecule.

References

-

Kozinskaya, L. K., & Tadjiev, A. B. (n.d.). SYNTHESIS OF TERTIARY ACETYLENIC ALCOHOLS DIBENZO-18-CROWN-6 FROM 4´, 4´´-DIAMINODIBENZO-18-CROWN-6. i-journal.org. [Link]

-

Wikipedia. (2023). Wittig reaction. [Link]

-

Stott, P. E., et al. (2022). Improved Syntheses of 4'-Vinylbenzo-3n-Crown-n Ethers (n = 5-7). OSTI.GOV. [Link]

-

Gokel, G. W., et al. (1976). 18-CROWN-6. Organic Syntheses Procedure. [Link]

-

Kozinskaya, L. K., & Tadjiev, A. B. (2024). Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. ResearchGate. [Link]

-

Lu, J. (1995). Design and synthesis of benzo-18-crown-6 carboxylic acids and diazadibenzo crown ethers and lariat ethers with neutral and proton-ionizable side arms. TTU DSpace Repository. [Link]

-

Vutturi, A. V. (n.d.). WITTIG REACTION | MECHANISM. AdiChemistry. [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

-

Buss, A. D., & Warren, S. (1981). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Deshmukh, M. B., et al. (2010). Synthesis and evaluation of dibenzo- 18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Adhikari, M., et al. (2019). 18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]. RSC Publishing. [Link]

-

Deshmukh, M. B., et al. (2010). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Singh, U., et al. (2016). Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing. ResearchGate. [Link]

-

National Center for Biotechnology Information. 4'-Formylbenzo-18-crown 6-Ether. PubChem. [Link]

-

National Center for Biotechnology Information. 4'-Aminobenzo-18-crown-6. PubChem. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

Sources

starting materials for synthesizing 4-Vinylbenzo-18-crown-6

An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-Vinylbenzo-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key monomer in the development of functional polymers with applications in ion sensing, phase-transfer catalysis, and drug delivery systems. Its unique structure, combining the cation-complexing ability of the 18-crown-6 macrocycle with a polymerizable vinyl group, makes it a versatile building block in supramolecular chemistry and materials science. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the critical experimental parameters that ensure a successful synthesis. We will delve into three principal pathways, offering detailed, step-by-step protocols and the scientific rationale behind each approach.

Introduction: The Significance of this compound

Crown ethers, first efficiently synthesized by Charles J. Pedersen, are cyclic chemical compounds consisting of a ring containing several ether groups.[1] The 18-crown-6 macrocycle is particularly renowned for its high affinity and selectivity for potassium ions.[2] The incorporation of a vinyl group onto the benzo moiety of this crown ether provides a reactive handle for polymerization, allowing for the creation of advanced materials with tailored ion-binding properties. The synthesis of this compound, therefore, is a critical process for researchers in diverse fields. This guide will elucidate the most common and effective synthetic strategies, providing the necessary details for their practical implementation.

Synthetic Strategies: A Comparative Overview

There are three primary strategies for the synthesis of this compound, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand.

-

Direct Cyclization from a Functionalized Catechol: This is arguably the most direct approach, where the vinyl-substituted benzene ring is incorporated from the outset.

-

Functional Group Interconversion on a Pre-formed Crown Ether: This strategy involves the synthesis of a functionalized benzo-18-crown-6, such as an aldehyde, which is then converted to the vinyl group.

-

Synthesis from a Functionalized Benzaldehyde: This route begins with a substituted benzaldehyde, upon which the crown ether ring is constructed, followed by the transformation of the aldehyde into a vinyl group.

Route 1: Direct Cyclization from 4-Vinylcatechol

This elegant approach builds the this compound molecule by reacting 4-vinylcatechol (3,4-dihydroxystyrene) with a suitable oligoethylene glycol derivative. The key to this synthesis is the preparation and handling of the somewhat unstable 4-vinylcatechol.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for this compound via direct cyclization.

Step 1: Preparation of the Starting Material: 4-Vinylcatechol

4-Vinylcatechol can be synthesized via the decarboxylation of 3,4-dihydroxycinnamic acid (caffeic acid).[3] This reaction is typically performed at elevated temperatures.

Experimental Protocol: Synthesis of 4-Vinylcatechol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3,4-dihydroxycinnamic acid.

-

Solvent and Catalyst: While some methods are catalyst-free in a high-boiling solvent like DMF, others may employ a base like pyridine.[3][4] For a catalyst-free approach, dissolve the starting material in DMF.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 170-220 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

| Reagent/Parameter | Quantity/Value | Rationale |

| 3,4-Dihydroxycinnamic Acid | 1 equivalent | The precursor containing the desired catechol and a side chain for vinyl group formation. |

| Dimethylformamide (DMF) | Sufficient to dissolve | High-boiling solvent suitable for high-temperature reactions. |

| Temperature | 170-220 °C | Provides the necessary energy for the decarboxylation reaction.[3] |

| Reaction Time | ~2 hours | Typical duration for the completion of the decarboxylation.[3] |

Step 2: Cyclization to Form this compound

The formation of the crown ether ring is achieved through a templated Williamson ether synthesis.[1] A base is used to deprotonate the hydroxyl groups of 4-vinylcatechol, which then act as nucleophiles, attacking the electrophilic ends of an oligoethylene glycol chain. The use of a potassium salt as the base is advantageous as the potassium ion can act as a template, organizing the reactants for efficient cyclization.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-vinylcatechol and a suitable solvent like DMF or THF.

-

Base Addition: Add a base such as potassium carbonate or potassium hydroxide. The potassium ion serves as a template to facilitate the cyclization.

-

Addition of the Ether Chain: A solution of pentaethylene glycol di(p-toluenesulfonate) in the same solvent is added dropwise to the reaction mixture at an elevated temperature (e.g., 100 °C).[6]

-

Reaction Monitoring: The reaction is typically stirred for an extended period (e.g., 48 hours) and monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated, and the residue is taken up in an organic solvent and washed with water. The final product is purified by column chromatography.

| Reagent/Parameter | Quantity/Value | Rationale |

| 4-Vinylcatechol | 1.1 equivalents | The catechol component for the crown ether ring. A slight excess ensures complete reaction of the ditosylate. |

| Pentaethylene Glycol Di(p-toluenesulfonate) | 1 equivalent | Provides the oligoethylene glycol chain for the crown ether. Tosylates are excellent leaving groups. |

| Potassium Carbonate | 2 equivalents | Acts as a base to deprotonate the catechol and provides the templating potassium ion. |

| N,N-Dimethylformamide (DMF) | Sufficient to dissolve | A polar aprotic solvent that facilitates SN2 reactions. |

| Temperature | 100 °C | Promotes the rate of the nucleophilic substitution reaction. |

| Reaction Time | 48 hours | Ensures completion of the cyclization reaction. |

Route 2: Functional Group Interconversion of 4'-Formylbenzo-18-crown-6

This route involves the initial synthesis of 4'-formylbenzo-18-crown-6, which is then converted to the desired vinyl derivative using the Wittig reaction.[7][8] This approach is advantageous if benzo-18-crown-6 is readily available.

Diagram of Synthetic Workflow

Sources

- 1. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Wittig Reaction [organic-chemistry.org]

Benzo-18-Crown-6 Derivatives: A Comprehensive Technical Guide

Introduction

Crown ethers, a class of macrocyclic polyethers, have garnered significant attention since their discovery by Charles J. Pedersen in the 1960s, a feat that contributed to his 1987 Nobel Prize in Chemistry.[1][2] Their unique ability to selectively bind cations within their central cavity has paved the way for advancements in supramolecular chemistry, catalysis, and materials science.[1][2][3] Among these, benzo-18-crown-6 and its derivatives stand out due to the rigidifying effect and the potential for functionalization offered by the fused benzene ring. This guide provides an in-depth exploration of the synthesis, properties, and applications of these fascinating molecules, tailored for researchers, scientists, and professionals in drug development.

The core structure of benzo-18-crown-6 consists of an 18-membered ring containing six oxygen atoms, with a benzene ring fused to it. This arrangement creates a pre-organized cavity that is particularly well-suited for complexing with potassium ions, a principle that underpins many of its applications.[4] The introduction of substituent groups onto the benzene ring allows for the fine-tuning of the electronic and steric properties of the crown ether, leading to a diverse array of derivatives with tailored functionalities.

This document will delve into the synthetic strategies employed to create these derivatives, the intricate thermodynamics of their host-guest interactions, and their burgeoning applications in fields ranging from ion sensing to targeted drug delivery.

I. Synthesis of Benzo-18-Crown-6 Derivatives

The synthesis of benzo-18-crown-6 derivatives typically begins with the parent benzo-18-crown-6 or dibenzo-18-crown-6 molecule, which can be prepared by reacting catechol with bis(2-chloroethyl) ether.[5] Subsequent functionalization of the aromatic ring(s) allows for the introduction of a wide variety of substituents.

Key Synthetic Methodologies:

-

Nitration and Reduction: A common route to introduce functional groups is through the nitration of the benzene ring, followed by reduction of the nitro group to an amine.[2] This amino group serves as a versatile handle for further derivatization. For instance, it can be diazotized and coupled with various phenols to produce azo dyes with chromogenic properties for ion sensing.

-

Formylation and Acylation: Direct introduction of formyl or acetyl groups onto the aromatic ring can be achieved through reactions like the Duff formylation or Friedel-Crafts acylation.[6][7] These carbonyl derivatives can then be used as building blocks for more complex structures, such as hydrazones and pyrimidines, which have shown potential as antibacterial agents.[6][7]

-

Lariat Ether Formation: "Lariat" ethers are crown ethers with a side arm attached to the macrocycle. These are often synthesized by incorporating a functional group, such as a carboxylic acid, onto the benzo moiety.[8] The side arm can participate in the coordination of the guest ion, leading to enhanced stability and selectivity of the complex.[8]

Experimental Protocol: Synthesis of 4'-Aminobenzo-18-crown-6

This protocol outlines the reduction of 4'-nitrobenzo-18-crown-6 to 4'-aminobenzo-18-crown-6, a key intermediate for many derivatives.[9]

Materials:

-

4'-Nitrobenzo-18-crown-6

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrazine hydrate

Procedure:

-

Dissolve 4'-nitrobenzo-18-crown-6 in ethanol at 80 °C.

-

Carefully add the Pd/C catalyst to the solution.

-

Slowly add a mixture of ethanol and hydrazine hydrate dropwise to the reaction mixture.

-

Continue the reaction for 12 hours.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Extract the product with deionized water.

-

Dry and concentrate the organic phase.

-

Precipitate the final product, 4'-aminobenzo-18-crown-6, with hexane.

Caption: Synthesis of 4'-Aminobenzo-18-crown-6.

II. Coordination Chemistry and Host-Guest Interactions

The defining characteristic of benzo-18-crown-6 derivatives is their ability to form stable complexes with cations, a phenomenon known as host-guest chemistry.[1][10] The oxygen atoms of the crown ether ring create a hydrophilic cavity that can accommodate a guest ion, while the benzo group contributes to a more hydrophobic exterior.

Thermodynamics of Complexation